![molecular formula C18H17NO4S B8547447 Des[5-(2-dimethylamino)ethyl] Diltiazem](/img/structure/B8547447.png)
Des[5-(2-dimethylamino)ethyl] Diltiazem
Overview
Description
Des[5-(2-dimethylamino)ethyl] Diltiazem (CAS: 87447-47-0) is a synthetic derivative and impurity of the calcium channel blocker diltiazem. Chemically, it is defined as a structural analog lacking the 5-(2-dimethylamino)ethyl side chain, which is critical for diltiazem’s calcium antagonistic activity . Its molecular formula is C₁₈H₁₇NO₄S (MW: 343.40), and it is recognized in pharmacopeial standards as Diltiazem Hydrochloride Impurity B . This compound is primarily used as a reference material in pharmaceutical quality control to monitor impurities during diltiazem synthesis and formulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des[5-(2-dimethylamino)ethyl] Diltiazem typically involves multi-step reactions. One common method involves the reaction of thiomaleic anhydride with triphenylphosphine to form a key intermediate, which then undergoes further reactions with aldehydes and other reagents to yield the final product . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Des[5-(2-dimethylamino)ethyl] Diltiazem can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The acetoxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Des[5-(2-dimethylamino)ethyl] Diltiazem has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Diltiazem
The benzothiazepine core of diltiazem allows for structural modifications that alter pharmacological activity and metabolic stability. Key analogs and impurities include:
Pharmacological Activity
- Diltiazem : Inhibits L-type calcium channels (Kd = 38 nM) , reducing vascular resistance and blood pressure .
- TA-3090 : Exhibits 6-fold higher binding affinity (Kd = 8.8 nM) compared to diltiazem and voltage-dependent inhibition in vascular smooth muscle .
- This compound: Lacks the dimethylaminoethyl group, which is crucial for calcium channel binding . Consequently, it shows negligible calcium antagonistic activity and is pharmacologically inactive .
Pharmacokinetic and Metabolic Profiles
Impurity Specifications
This compound is monitored during diltiazem production to ensure compliance with regulatory limits (typically ≤0.15% per ICH guidelines). Analytical methods include:
Key Research Findings
Role of the 5-(2-Dimethylamino)ethyl Group: Removal of this group abolishes calcium channel binding, as confirmed by structure-activity relationship (SAR) studies . The dimethylaminoethyl moiety interacts with hydrophobic regions of the channel, stabilizing the benzothiazepine core .
TA-3090 vs. Diltiazem :
TA-3090’s chlorinated structure enhances potency, inhibiting K⁺-induced contractions in rabbit mesenteric arteries at IC₅₀ = 0.1 µM (vs. 1 µM for diltiazem) .
Analytical Significance: this compound serves as a critical marker for detecting synthetic deviations, ensuring batch consistency .
Q & A
Basic Research Questions
Q. How can the structural identity of Des[5-(2-dimethylamino)ethyl] Diltiazem be confirmed experimentally?
Methodological Answer: To confirm structural identity, use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the benzothiazepine core, dimethylaminoethyl side chain, and methoxyphenyl substituents .
- High-Performance Liquid Chromatography (HPLC): Compare retention times with certified reference standards (e.g., USP or EP reference materials) .
- Mass Spectrometry (MS): Confirm molecular weight (343.4 g/mol) via high-resolution MS (HRMS) or LC-MS, ensuring alignment with the molecular formula .
Q. What synthetic pathways are recommended for producing this compound?
Methodological Answer: Key steps include:
- Starting Material Selection: Use diltiazem hydrochloride as a precursor, removing the acetyl group via controlled hydrolysis .
- Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the desacetyl derivative. Confirm purity (>98%) via HPLC .
- Yield Optimization: Adjust reaction temperature (40–60°C) and pH (neutral to slightly basic) to minimize side products like lactam derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?
Methodological Answer: Discrepancies in metabolism studies (e.g., hepatic vs. renal clearance) can be addressed by:
- Isotopic Labeling: Use -labeled analogs to trace metabolic intermediates in in vitro hepatocyte and microsomal assays .
- Advanced Analytics: Apply LC-MS/MS with collision-induced dissociation (CID) to distinguish between oxidative metabolites (e.g., N-oxide derivatives) and hydrolyzed products .
- Species-Specific Models: Compare metabolism in human-derived cell lines (e.g., HepG2) versus rodent models to identify interspecies variability .
Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?
Methodological Answer: Impurity profiling requires:
- Forced Degradation Studies: Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to generate degradants (e.g., lactam or deaminated derivatives) .
- Stability-Indicating HPLC: Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to resolve impurities like Diltiazem Impurity F (EP Reference Standard Y0001439) .
- Quantitative Thresholds: Adopt ICH Q3A guidelines, setting limits for identified impurities (<0.15%) and unspecified impurities (<0.10%) .
Q. How should researchers design stability studies for this compound under accelerated conditions?
Methodological Answer: Stability protocols should include:
- Accelerated Testing: Store samples at 40°C/75% relative humidity (RH) for 6 months, with periodic sampling (0, 1, 3, 6 months) .
- Analytical Validation: Validate HPLC methods for specificity (no co-elution with degradants), linearity (), and accuracy (98–102% recovery) .
- Degradation Kinetics: Apply Arrhenius equations to predict shelf-life at 25°C based on activation energy () derived from accelerated data .
Q. What experimental approaches are suitable for studying the calcium channel modulation mechanism of this compound?
Methodological Answer: Mechanistic studies involve:
- Electrophysiology: Use patch-clamp techniques on isolated cardiomyocytes to measure L-type calcium current () inhibition .
- Molecular Docking: Model interactions between the benzothiazepine core and Cav1.2 channel α1-subunit using software like AutoDock Vina .
- Competitive Binding Assays: Compare binding affinity with H-nitrendipine in cardiac membrane preparations to confirm non-dihydropyridine specificity .
Q. Methodological Considerations
Properties
Molecular Formula |
C18H17NO4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21) |
InChI Key |
WKLRIRQZTCFCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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